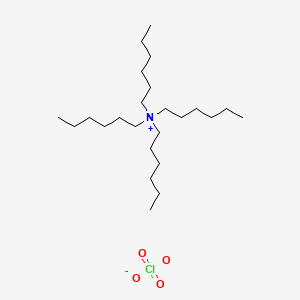

Tetra-n-hexylammonium perchlorate

Description

Significance of Quaternary Ammonium (B1175870) Perchlorates in Contemporary Chemical Science

Quaternary ammonium compounds (QACs) represent a broad class of chemicals utilized for decades as antimicrobials, preservatives, and antistatic agents in various commercial products. nih.govnih.gov In the realm of contemporary chemical science, their significance extends to more specialized applications driven by their unique properties as salts with large organic cations. This structure makes them effective surfactants, phase-transfer catalysts, and, notably, supporting electrolytes in non-aqueous electrochemistry. smolecule.comnih.gov

The perchlorate (B79767) salts of quaternary ammonium cations, such as the tetra-n-alkylammonium series, are particularly valued in electrochemical studies. Their high solubility in polar organic solvents, wide electrochemical windows, and thermal stability make them ideal supporting electrolytes. smolecule.comontosight.ai They facilitate the study of redox processes of other substances without interfering with the reaction themselves. For instance, tetra-n-butylammonium perchlorate, a closely related compound, is widely used as a supporting electrolyte in polarographic and voltammetric analysis. fishersci.cachemicalbook.comiau.ir

Furthermore, the ability of quaternary ammonium salts to form complexes and participate in ion-exchange processes makes them useful in analytical chemistry. smolecule.comunm.edu Research has demonstrated their application in the quantitative determination of specific anions, such as the precipitation of perchlorate using tetra-n-pentylammonium cations, a principle that highlights the predictable stoichiometry and reactivity of this class of compounds. unm.edu Their role as phase-transfer catalysts is also critical, enabling reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase), which is a cornerstone of various organic syntheses. smolecule.com

Scope and Research Trajectories for Tetra-n-hexylammonium Perchlorate

The specific research focus on this compound centers on its application as a specialized electrolyte and its unique solid-state properties. Its bulky n-hexyl groups confer distinct solubility and conductivity characteristics compared to its shorter-chain analogues.

Electrochemical Applications: A primary research trajectory for this compound is its use as an electrolyte in electrochemical cells, including batteries and supercapacitors. smolecule.com Its ionic nature, combined with high electrochemical stability, allows it to function effectively in these systems. smolecule.com Research in this area investigates how its properties, such as ionic conductivity and viscosity, influence the performance of energy storage devices. smolecule.com The large size of the tetra-n-hexylammonium cation can affect ion transport mechanisms and the formation of the electrical double layer at the electrode-electrolyte interface, which are critical parameters in supercapacitor performance.

Phase-Transfer Catalysis: The compound's utility as a phase-transfer catalyst in organic synthesis continues to be an area of interest. smolecule.com It can facilitate reactions between water-insoluble organic substrates and water-soluble reagents by transporting the reagent anion into the organic phase. This enables reactions to occur under milder conditions with higher yields.

Solid-State and Thermochemical Studies: Research has also delved into the fundamental physical properties of this compound, particularly its behavior at elevated temperatures. Adiabatic calorimetry has been used to precisely measure its fusion properties. nist.gov Furthermore, high-resolution nuclear magnetic resonance (NMR) studies of the compound in its high-temperature solid phase (between 364 and 379 K) have revealed significant insights. ibm.com The observation of well-defined NMR spectra in the solid state suggests that the hydrocarbon chains exist in a state of free rotation, indicating that this high-temperature phase behaves as an ionic plastic crystal. ibm.com This unique state of matter, where molecules have rotational but not translational freedom, is a significant area of materials science research.

Properties

IUPAC Name |

tetrahexylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.ClHO4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKPGXHGKSGOS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-54-6 (Parent) | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8063545 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4656-81-9 | |

| Record name | Tetrahexylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystallographic Characterization

Controlled Synthesis Approaches for Tetra-n-hexylammonium Perchlorate (B79767)

The synthesis of tetra-n-hexylammonium perchlorate is typically achieved through a metathesis reaction, also known as a salt exchange or double displacement reaction. This involves the reaction of a tetra-n-hexylammonium halide, commonly bromide or iodide, with a perchlorate salt.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, the reaction between tetra-n-hexylammonium bromide and a perchlorate salt can be carried out in a solvent in which the desired product, this compound, is sparingly soluble, while the by-product, such as sodium bromide, is soluble. This facilitates the separation of the product through precipitation.

The selection of the perchlorate source is also a critical factor. Alkali metal perchlorates like sodium perchlorate or potassium perchlorate are commonly employed. The reaction is often performed in aqueous solutions or mixed solvent systems to ensure the dissolution of the reactants, thereby promoting an efficient ionic exchange.

To enhance the yield, the reaction mixture may be cooled to decrease the solubility of the this compound, leading to a more complete precipitation. Subsequent filtration and washing of the precipitate with a suitable solvent, such as cold deionized water, helps in removing any remaining soluble impurities. The final product is then typically dried under vacuum to remove any residual solvent.

While specific yield percentages for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of salt metathesis reactions suggest that high yields can be achieved by carefully controlling the solubility differences between the product and the by-products.

Purity Assessment Techniques in Synthesis Protocols

Ensuring the purity of the synthesized this compound is paramount for its subsequent applications. thermofisher.com A variety of analytical techniques are employed to assess the purity of the final product.

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, which is then compared with the theoretical values calculated from its molecular formula, C₂₄H₅₂ClNO₄. fishersci.canist.govnist.gov

Spectroscopic methods are also invaluable for purity assessment. Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the tetra-n-hexylammonium cation and the perchlorate anion, confirming the presence of the desired functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the cation and can reveal the presence of any organic impurities. ibm.com

For the inorganic component, techniques like ion chromatography can be utilized to quantify the perchlorate concentration and detect any anionic impurities. osti.gov Additionally, micro-Raman spectroscopy can be employed to verify the purity of perchlorate salts. osti.gov

The melting point of the compound is a good indicator of purity; a sharp melting point range suggests a high degree of purity. The NIST Chemistry WebBook provides phase change data for this compound, which can be used as a reference. nist.gov

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This method has been instrumental in understanding the solid-state structure of this compound and its analogs. mdpi.commonash.edumonash.edu

Elucidation of Crystal Packing and Lattice Parameters

While specific crystallographic data for this compound is not available in the search results, studies on the closely related tetra-n-butylammonium perchlorate provide significant insights into what can be expected. mdpi.commonash.edumonash.edu For tetra-n-butylammonium perchlorate, single-crystal X-ray diffraction revealed a triclinic crystal system with the space group P-1. mdpi.commonash.edumonash.edu The unit cell dimensions were determined to be a = 14.2706(7) Å, b = 20.6904(9) Å, c = 39.970(2) Å, with angles α = 89.316(4)°, β = 88.638(4)°, and γ = 87.801(4)°. mdpi.commonash.edumonash.edu

The crystal packing of tetra-n-butylammonium perchlorate is characterized by the formation of distinct columnar arrays. mdpi.com One type of column consists of perchlorate anions surrounded by a sheath of tetra-n-butylammonium cations. mdpi.com In another arrangement, columns of the cations are surrounded by the perchlorate anions. mdpi.com This self-assembly into nanotubular-like entities is a remarkable feature of its solid-state structure. mdpi.commonash.edu It is plausible that the longer hexyl chains in this compound would lead to similar, yet distinct, packing arrangements and lattice parameters.

Investigation of Cation and Anion Conformations in the Solid State

In the solid state, the tetra-alkylammonium cation typically adopts a quasi-tetrahedral geometry around the central nitrogen atom. The n-alkyl chains, in this case, the hexyl groups, possess conformational flexibility due to rotation around the C-C single bonds. This can lead to different conformations of the cation within the crystal lattice. monash.edu

For the analogous tetra-n-butylammonium cation, the C-C bond lengths are in the range of 1.453 to 1.557 Å, and the N-C bond lengths are between 1.474 and 1.546 Å. mdpi.commonash.edu The C-N-C bond angles are close to the ideal tetrahedral angle, averaging 109.4°. mdpi.commonash.edu It is expected that the tetra-n-hexylammonium cation would exhibit similar bond lengths and angles.

The perchlorate anion (ClO₄⁻) is tetrahedral. In the crystal structure of tetra-n-butylammonium perchlorate, C-H···O intermolecular interactions are observed between the hydrogen atoms of the alkyl chains and the oxygen atoms of the perchlorate anions, contributing to the stability of the crystal lattice. monash.edu

High-resolution NMR studies on the solid phase of this compound at elevated temperatures (364-379 K) have shown that the hydrocarbon chains are in a state of free rotation, while the ammonium (B1175870) and perchlorate ions are fixed at lattice points. ibm.com This suggests that in this high-temperature phase, the compound exists in an ionic plastic crystalline state. ibm.com

Analysis of Disorder Phenomena within the Crystalline Structure

Disorder is a common phenomenon in the crystal structures of salts containing tetra-alkylammonium cations and weakly coordinating anions like perchlorate. mdpi.commonash.edu This disorder can arise from the rotational motion of the anion or the conformational flexibility of the cation's alkyl chains. mdpi.commonash.edu

Solid-State Interactions and Structural Features

The solid-state arrangement of ions in this compound and related salts is governed by a delicate balance of electrostatic forces and weaker intermolecular interactions. The size and conformational flexibility of the tetra-n-hexylammonium cation play a significant role in the resulting crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions

While specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in prominent research databases, the analysis of its close analogue, tetra-n-butylammonium perchlorate, provides significant insights into the intermolecular interactions that would be present in the hexyl derivative. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline materials.

For tetra-n-butylammonium perchlorate, Hirshfeld surface analysis reveals the nature and extent of these interactions. The analysis involves mapping properties such as dnorm (normalized contact distance) onto the surface, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, primarily C-H···O interactions between the cation's alkyl chains and the oxygen atoms of the perchlorate anion. These interactions are crucial in stabilizing the crystal packing.

H···H contacts: Arising from the proximity of hydrogen atoms on adjacent alkyl chains of the cations.

O···H/H···O contacts: Representing the hydrogen bonds between the perchlorate anions and the C-H groups of the cations.

C···H/H···C contacts: Involving the carbon backbone of the cation and hydrogen atoms of neighboring molecules.

In tetra-n-butylammonium perchlorate, these interactions constitute the majority of the close contacts within the crystal structure. It is expected that this compound would exhibit a similar pattern of interactions, with the longer hexyl chains potentially leading to an increase in the proportion of H···H contacts due to more extensive interdigitation of the alkyl groups.

Comparative Crystallography with Related Tetraalkylammonium Salts

A comparative crystallographic study is essential to understand how the variation in the alkyl chain length of the cation influences the crystal structure of tetraalkylammonium salts. While the crystal structure for this compound is not publicly documented, a detailed examination of tetra-n-butylammonium perchlorate offers a solid foundation for comparison. rsc.org

Tetra-n-butylammonium perchlorate crystallizes in the triclinic space group P-1. rsc.org The structure is notable for its complexity, featuring twelve independent stoichiometric units in the asymmetric unit. This complexity arises from the various conformations adopted by the flexible n-butyl chains of the cations. rsc.org The crystal packing reveals remarkable columnar arrays where perchlorate anions are encapsulated within channels formed by the tetrabutylammonium (B224687) cations. rsc.org

The conformation of the alkyl chains is a key feature in these structures. In the case of tetra-n-butylammonium perchlorate, the butyl chains adopt a variety of C-C-C-C torsion angles, leading to multiple distinct cation conformations within the same crystal lattice. rsc.org This conformational flexibility allows for efficient packing in the solid state.

Comparing this with salts with smaller cations, such as tetraethylammonium (B1195904) salts, reveals differences in packing and density. For instance, changes in the conformation of the tetraethylammonium cation can lead to different polymorphic forms with variations in unit cell volume and crystal density. rsc.org

It is reasonable to infer that this compound would also exhibit significant conformational flexibility in its hexyl chains. The increased length of these chains would likely lead to more pronounced van der Waals interactions and a more complex packing arrangement, possibly with interdigitation of the chains from adjacent cations. The general molecular structure consists of a central nitrogen atom in a tetrahedral arrangement with four n-hexyl chains, paired with a perchlorate anion. sigmaaldrich.com

The following table presents the crystallographic data for tetra-n-butylammonium perchlorate, which serves as a comparative reference.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetra-n-butylammonium perchlorate | C₁₆H₃₆ClNO₄ | Triclinic | P-1 | 14.2706 | 20.6904 | 39.970 | 89.316 | 88.638 | 87.801 |

Data sourced from a 2023 study on the structural investigation of tetra-n-butylammonium perchlorate. rsc.org

This comparative approach underscores a general principle in the crystallography of tetraalkylammonium salts: the length and flexibility of the alkyl chains are primary determinants of the solid-state structure, influencing everything from the crystal system and space group to the nature of the intermolecular interactions.

Thermodynamic and Phase Transition Investigations

Adiabatic Calorimetry Studies of Thermal Transitions

Adiabatic calorimetry has been instrumental in precisely measuring the heat capacity of high-purity tetra-n-hexylammonium perchlorate (B79767) and quantifying the thermodynamic parameters associated with its phase transitions. rsc.orgrsc.org

Studies using a zone-refined sample of tetra-n-hexylammonium perchlorate have identified several distinct thermal transitions below the melting point. rsc.orgrsc.org These transitions are indicative of changes in the crystalline structure, or polymorphism. The fusion, or melting, of the compound occurs at 379.18 K with an enthalpy of fusion (ΔHfus) of 16,350 J mol-1 and an entropy of fusion (ΔSfus) of 43.10 J K-1 mol-1. rsc.orgsmolecule.com

In addition to fusion, three major solid-state transitions have been characterized. rsc.orgrsc.org A high-energy transition is observed at 333.57 K, with a significant enthalpy change of 22,990 J mol-1 and an entropy change of 68.93 J K-1 mol-1. rsc.orgsmolecule.com Two other transitions occur at 355.91 K and 367.51 K, with corresponding enthalpy changes of 5,839 J mol-1 and 2,658 J mol-1, and entropy changes of 16.42 J K-1 mol-1 and 7.24 J K-1 mol-1, respectively. rsc.orgsmolecule.com

| Transition | Temperature (K) | Enthalpy (ΔH) (J mol-1) | Entropy (ΔS) (J K-1 mol-1) |

|---|---|---|---|

| Transition (3) | 333.57 | 22,990 | 68.93 |

| Transition (2) | 355.91 | 5,839 | 16.42 |

| Transition (1) | 367.51 | 2,658 | 7.24 |

| Fusion | 379.18 | 16,350 | 43.10 |

Nuclear magnetic resonance (NMR) studies of the high-temperature solid phase (between 364 K and 379 K) support the concept of increased molecular motion. ibm.comepa.gov The observation of well-defined proton resonances in the solid state indicates that the hydrocarbon chains are in a state of free rotation. ibm.comepa.gov However, within this temperature range, the ammonium (B1175870) and perchlorate ions remain fixed at their lattice points, confirming that the material is in a unique "plastic crystalline" state. ibm.comepa.gov The sum of the experimental entropies for fusion and the transition at 333.57 K (112.03 J K-1 mol-1) is close to the theoretical sum for these processes, further supporting this interpretation. rsc.org

Differential Scanning Calorimetry (DSC) and Dilatometry Assessments

DSC and dilatometry have been employed to further investigate the phase transitions, particularly at higher temperatures, and to correlate thermodynamic data with structural changes.

DSC and dilatometry studies on related tetra-alkyl ammonium salts, such as tetra-n-butylammonium perchlorate, have revealed similar polymorphic transitions and the existence of high-temperature (HT) phases. mdpi.comresearchgate.net For instance, tetra-n-butylammonium perchlorate shows a polymorphous transition at 330 K and melts at 487 K. mdpi.com The high-temperature phase of this related compound adopts a cubic symmetry. mdpi.com These techniques are crucial for identifying the temperatures at which these phase changes occur and for determining their associated enthalpies. mdpi.com

A strong correlation exists between the thermodynamic parameters of phase transitions and the degree of structural disordering. mdpi.com The disordering of the crystal lattice at a phase transition significantly impacts ionic transport. mdpi.com The transition to a high-temperature, superionic phase can be viewed as the "melting" of one of the sublattices within the crystal, leading to a sharp increase in conductivity. mdpi.com In many organic salts, especially those forming plastic phases at high temperatures, properties are governed by the ease of reorientation of the organic groups. mdpi.com This reorientational motion can greatly enhance diffusion and ionic conductivity. mdpi.com

Interrelations of Phase Behavior with Ionic Mobility in Solid State

The phase behavior of tetra-alkylammonium salts is intrinsically linked to their ionic mobility in the solid state. The transition to disordered, high-temperature phases often results in a significant increase in ionic conductivity. mdpi.com This phenomenon is particularly evident in salts that form plastic crystalline phases, where one ionic sublattice becomes highly mobile while the other remains in a fixed lattice. mdpi.com

For isostructural high-temperature phases of tetra-n-butylammonium salts, a correlation has been found between the entropy of the polymorphous phase transition and the ionic conductivity of the high-temperature phase. mdpi.comresearchgate.net This suggests that the greater the increase in disorder during the phase transition (as reflected by the transition entropy), the higher the ionic mobility in the resulting high-temperature phase. mdpi.com This relationship underscores the importance of understanding the thermodynamic driving forces behind phase transitions to predict and control the transport properties of these materials in the solid state. mdpi.com

Electrochemical Behavior and Applications in Non Aqueous Systems

Role as a Supporting Electrolyte in Advanced Electrochemistry

In non-aqueous electrochemical studies, the choice of a supporting electrolyte is crucial as it dictates the conductivity of the solution and can influence the kinetics and thermodynamics of electrode reactions. Tetra-n-hexylammonium perchlorate (B79767) is often utilized for this purpose due to its good solubility in many organic solvents, wide electrochemical window, and the relatively inert nature of its ions.

Influence on Electron Transfer Kinetics and Formal Potentials

The large size of the tetra-n-hexylammonium cation and the weak coordinating ability of the perchlorate anion generally lead to minimal interference with the electrochemical processes of analytes. However, the electrolyte is not entirely innocent and can affect electron transfer kinetics and formal potentials. The extent of this influence is often related to ion-pairing interactions with the electroactive species and modifications of the electrode-solution interface.

For instance, in studies involving the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry, the formal potential can exhibit shifts depending on the nature and concentration of the supporting electrolyte. While specific quantitative data for the influence of tetra-n-hexylammonium perchlorate on the Fc/Fc⁺ couple's kinetics are not extensively documented, studies on analogous tetra-alkylammonium salts provide insights. For example, the cyclic voltammetry of ferrocene in acetonitrile (B52724) containing tetra-n-hexylammonium hexafluorophosphate (B91526) has been studied, indicating the suitability of such large cations in electrochemical measurements. researchgate.net The formal potential (E¹/²) of the Fc/Fc⁺ couple is a key parameter derived from these studies.

The kinetics of electron transfer can also be affected. The large tetra-n-hexylammonium cations can adsorb onto the electrode surface, potentially altering the structure of the electrochemical double layer and influencing the rate of electron transfer for redox species.

Investigations via Cyclic Voltammetry and Square-Wave Voltammetry

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful techniques used to investigate the electrochemical behavior of substances. In these methods, this compound serves to minimize solution resistance and control the potential drop across the electrochemical cell.

CV studies in the presence of tetra-alkylammonium perchlorates allow for the determination of key parameters such as formal potentials and diffusion coefficients of electroactive species. For example, the cyclic voltammetry of ferrocene in acetonitrile with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (a close analog to the hexyl derivative) shows a reversible one-electron oxidation process. researchgate.net The peak separation (ΔEp) in such voltammograms provides information about the electron transfer kinetics.

Square-wave voltammetry, known for its high sensitivity and effective background subtraction, is also employed with this compound as the electrolyte. mdpi.com This technique is particularly useful for analytical applications and for studying reaction mechanisms. The choice of a suitable supporting electrolyte like this compound is critical to obtain well-defined peaks and reliable quantitative data.

Electrochemical Windows and Stability in Various Solvents

The electrochemical window of a supporting electrolyte is the range of potentials over which the electrolyte itself is not electrochemically active. A wide electrochemical window is highly desirable as it allows for the study of a broad range of redox processes. This compound generally offers a wide potential window in common non-aqueous solvents like acetonitrile and propylene (B89431) carbonate.

The anodic (positive) limit is typically determined by the oxidation of the perchlorate anion, although in many solvents, the oxidation of the solvent itself occurs at lower potentials. The cathodic (negative) limit is set by the reduction of the tetra-n-hexylammonium cation. The large size and lack of easily reducible functional groups in the tetra-n-hexylammonium cation contribute to its high stability at negative potentials.

The perchlorate anion, while generally considered stable, can be reduced at very negative potentials, especially on certain electrode materials. nih.gov However, within the typical potential ranges used for most electrochemical studies, it is considered electrochemically inert.

Ion-Pair Formation and Dissociation Dynamics in Solution

In solvents with low to moderate dielectric constants, electrolytes like this compound exist not only as free ions but also as ion pairs. The extent of this association has a significant impact on the solution's conductivity and the reactivity of the ions.

Association Constants and Solvent Dielectric Dependence

The formation of ion pairs is an equilibrium process characterized by an association constant (Kₐ). This constant is highly dependent on the dielectric constant (ε) of the solvent. In solvents with high dielectric constants, such as water, ion pairing is minimal. However, in many non-aqueous solvents used in electrochemistry, which often have lower dielectric constants, ion association becomes significant. sciencemadness.org

The relationship between the association constant and the dielectric constant can be described by theoretical models, such as the one proposed by Bjerrum. Generally, as the dielectric constant of the solvent decreases, the electrostatic attraction between the cation and anion increases, leading to a larger association constant.

Table 1: Dielectric Constants of Common Non-Aqueous Solvents

| Solvent | Dielectric Constant (ε) at 20°C |

| Acetonitrile | 37.5 |

| Propylene Carbonate | 64.9 |

| Dichloromethane (B109758) | 8.93 |

| Tetrahydrofuran (B95107) | 7.58 |

| Diethyl Ether | 4.33 |

This table presents the dielectric constants of several common solvents used in electrochemistry. The extent of ion-pair formation for this compound will be significantly higher in solvents with lower dielectric constants like dichloromethane and tetrahydrofuran compared to acetonitrile and propylene carbonate. washington.edu

Impact of Cation Size on Ion-Pairing Strength

The size of the cation in tetra-alkylammonium salts has a notable effect on the extent of ion pairing. According to electrostatic principles, for a given anion, a smaller cation with a higher charge density would be expected to form stronger ion pairs. However, in the case of tetra-alkylammonium ions, the trend is often more complex due to solvation effects.

As the alkyl chain length increases from methyl to hexyl, the cation size increases. This increased size leads to a lower surface charge density, which should theoretically decrease the strength of the ion-pairing interaction. Therefore, it is generally expected that the association constant for this compound would be smaller than that for smaller tetra-alkylammonium perchlorates, such as tetrabutylammonium or tetraethylammonium (B1195904) perchlorate, in the same solvent. This is because the larger cation is more effectively "shielded" from the anion by its long alkyl chains.

Applications in Electrochemical Energy Systems

The distinct properties of this compound lend themselves to advancing energy storage technologies, from solid-state ion conductors to high-performance capacitors.

Development of Solid Electrolytes for Ionic Conduction

While direct applications in strictly solid polymer electrolytes are less documented, the role of this compound is well-established in closely related gel polymer electrolytes, which are crucial for flexible electronic devices. In one study, a poly(vinyl butyral) (PVB) based gel electrolyte was formulated using N-methyl-2-pyrrolidone (NMP) as a solvent and this compound (THAP) as the salt. researchgate.netresearchgate.net This formulation was successfully used in flexible electrochromic devices, demonstrating the salt's ability to function effectively within a polymer matrix to facilitate ion transport. researchgate.netresearchgate.net The large size of the tetra-n-hexylammonium cation helps to plasticize the polymer backbone, increasing segmental motion and thereby enhancing ionic conductivity, a principle that is also fundamental to the operation of solid polymer electrolytes.

Functionality in Electrochemical Capacitors and Energy Storage Devices

This compound is a valuable electrolyte for electrochemical double-layer capacitors (EDLCs), or supercapacitors, due to its high ionic conductivity and electrochemical stability. smolecule.com Its effectiveness has been studied at the interface between platinum electrodes and various organic solvents. Research has shown that the capacitance of the electric double layer formed with this electrolyte is not systematically related to the solvent's dielectric constant or viscosity but is proportional to the inverse of the length of the field-oriented solvent molecules. researchgate.net This highlights the critical role of the electrolyte in dictating the interfacial structure and, consequently, the energy storage capacity. The compound's utility in supercapacitors is attributed to its ability to provide a high concentration of mobile ions necessary for the rapid charge and discharge cycles characteristic of these devices. smolecule.com

| System | Solvent | Key Finding |

| Platinum Electrodes | Various organic solvents | Double-layer capacitance is proportional to the inverse of the length of the solvent molecule. researchgate.net |

| Supercapacitors | General | High ionic conductivity and electrochemical stability make it a suitable electrolyte. smolecule.com |

Electrocatalysis and Reduction/Oxidation Pathways

As an inert supporting electrolyte, this compound provides a stable medium for investigating the fundamental mechanisms of various redox reactions.

Mechanistic Studies of Organic Halide Reduction

The electrochemical reduction of organic halides has been extensively investigated using this compound (THAP) as the supporting electrolyte, particularly in dimethylformamide (DMF). researchgate.netresearchgate.net Studies on the reduction of primary, secondary, and tertiary alkyl halides at silver cathodes have shown that the number of cathodic peaks and their potentials are highly dependent on the halogen's identity and position, as well as the composition of the solvent-electrolyte system. researchgate.netresearchgate.net The use of THAP, with its large cation, helps to minimize ion-pairing with the electrogenerated intermediates, allowing for a clearer observation of the reaction pathways. researchgate.netresearchgate.net This has been crucial in elucidating whether the reduction proceeds via radical or carbanion intermediates. researchgate.netresearchgate.net The choice of solvent also plays a significant role, with silver cathodes showing outstanding electrocatalytic activity for bromide reduction in methanol, which correlates with the solvent's ability to coordinate the bromide anion. researchgate.net

| Organic Halide Type | Electrode | Key Observation |

| Alkyl Monohalides (I, Br, Cl) | Silver | Reduction potentials and pathways are highly dependent on halogen identity and position. researchgate.netresearchgate.net |

| Aromatic Bromides | Silver | Electrocatalytic activity increases with the solvent's ability to coordinate the bromide anion. researchgate.net |

Fullerene Electroreduction and Charge Transfer Processes

This compound (THxAP) has been instrumental in the study of fullerene C₆₀ electrochemistry. rcin.org.pl In one investigation, a glassy carbon electrode was modified with a 1,2-dichlorobenzene (B45396) (DCB) film containing fullerene C₆₀ and THxAP. rcin.org.pl This setup allowed for the study of the multiple, consecutive one-electron reduction steps that C₆₀ undergoes. The large, non-coordinating tetra-n-hexylammonium cation is ideal for this purpose, as it accommodates the large fullerene anions formed during reduction without significant ion-pairing, which could otherwise obscure the distinct reduction waves. This enables the precise determination of the redox potentials and the study of the thermodynamics of charge transfer to the fullerene molecule. rcin.org.pl

Electrosynthesis and Modified Electrode Surfaces

In the realm of electrosynthesis, this compound serves as a reliable supporting electrolyte. It was used in studies probing the electrochemical reduction of various organic halides at silver cathodes, which is a key step in many synthetic pathways. researchgate.net Beyond its role in the bulk electrolyte, it has been used to intentionally modify electrode surfaces. For instance, this compound was added to acidic solutions to study its effect on the oxygen reduction reaction (ORR) on platinum Pt(111) electrodes. acs.org These studies, combining experimental work with microkinetic modeling, aim to understand how hydrophobic species can alter the solvation at the interface and influence the kinetics of important electrocatalytic reactions. acs.org

Solution Chemistry and Solvation Phenomena

Spectroscopic Probes of Solvation

Spectroscopic methods are powerful tools for examining the immediate environment around solute ions. By monitoring changes in the spectra of the ions or solvent molecules, detailed information about solvation shells, ion pairing, and the influence of the solute on the solvent structure can be obtained.

While tetra-n-hexylammonium perchlorate (B79767) itself does not absorb significantly in the UV-Vis region, it is used as an electrolyte in studies involving solvatochromic probes. These probes are dye molecules whose UV-Vis absorption spectrum is sensitive to the polarity of the solvent. The presence of ions can influence the local microenvironment of the probe, and studies on related systems, such as tetra-n-hexylammonium iodide, have shown how the position of charge-transfer-to-solvent (CTTS) bands can provide insight into the composition of the solvation shell around the anion. rsc.org In such systems, the large tetra-n-hexylammonium cations can influence the solvation environment, affecting the spectral behavior of the indicator dye.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a direct way to probe the interactions between tetra-n-hexylammonium perchlorate and solvent molecules.

Perchlorate Anion Vibrations : The perchlorate anion is an excellent vibrational probe. In its free, unsolvated state, it has tetrahedral (Td) symmetry, exhibiting four characteristic Raman and/or IR active vibrational modes. The symmetric stretching mode (ν₁) is particularly sensitive to its environment. usra.edu The presence of strong ion-solvent or ion-ion interactions can lower this symmetry, leading to the splitting of degenerate modes and shifts in band positions. For instance, an FT-IR spectrum of a compound containing the perchlorate ion shows strong peaks around 1064 cm⁻¹ and 621 cm⁻¹, attributed to triply degenerate vibrations, and a non-degenerate stretching vibration at 928 cm⁻¹. researchgate.net Changes in these bands upon dissolution in various solvents can indicate the extent of direct coordination or hydrogen bonding between the anion and the solvent.

Cation and Solvent Vibrations : The vibrational modes of the tetra-n-hexylammonium cation's C-H and C-N bonds can also be perturbed by the solvent environment. smolecule.com Similarly, solvent bands, such as the O-H stretching band in alcohols or the C=O stretching band in amides, can shift upon the introduction of the salt. researchgate.net These shifts provide evidence for the disruption of the solvent's native structure and the formation of solvation shells around the ions. Studies on related tetra-alkylammonium salts in solvents like 2-methoxyethanol (B45455) have utilized volumetric and spectroscopic data to detail the electrostriction effect of the perchlorate ion and the hydrophobic interactions of the large alkyl chains of the cation. zenodo.orgepa.gov

High-resolution proton nuclear magnetic resonance (NMR) spectroscopy on the high-temperature solid phase of this compound has identified four distinct resonances. These correspond to the protons adjacent to the nitrogen atom, those one carbon removed, protons on the three internal carbons, and the terminal methyl protons. smolecule.comepa.gov This suggests that even in the solid state, the hydrocarbon chains possess a degree of rotational freedom. epa.gov

Conductometric Analysis of Ionic Association

Conductivity measurements provide valuable information about the mobility of ions and the extent to which they associate to form neutral ion pairs in solution.

The limiting molar conductivity (Λ₀) represents the molar conductivity of an electrolyte at infinite dilution, where ion-ion interactions are negligible. It is the sum of the individual ionic conductivities of the cation and anion. For this compound, Λ₀ values can be determined by measuring the conductivity over a range of concentrations and extrapolating to zero concentration using theoretical models like the Lee-Wheaton equation. karazin.ua

The transport mechanism of the tetra-n-hexylammonium ion is largely governed by its size. Due to its large hydrodynamic radius, its mobility is significantly lower than that of smaller ions. The movement of this bulky cation through a solvent involves considerable viscous drag. In some systems, the structure-making or structure-breaking effects of the ions on the solvent can influence their mobility. karazin.ua The large alkyl chains of the (C₆H₁₃)₄N⁺ ion tend to promote the hydrogen-bonding structure of water in its vicinity, a phenomenon known as hydrophobic hydration, which can affect its transport properties.

Studies on similar tetra-n-butylammonium salts have shown a correlation between the entropy of phase transitions in the solid state and the ionic conductivity, indicating a link between thermodynamic properties and ion transport. researchgate.netmdpi.com The Arrhenius activation energy (Ea) for the conduction process, which can be derived from the temperature dependence of conductivity, provides insight into the energy barriers for ion transport. mdpi.comscielo.org.mx

In solvents with low to moderate dielectric constants, ions can associate to form ion pairs. This equilibrium is quantified by the ion association constant (Kₐ).

The extent of ion association is strongly influenced by the solvent's dielectric constant (ε) and its solvating ability. According to electrostatic theories, a lower dielectric constant promotes ion pairing due to stronger Coulombic attraction between the oppositely charged ions. scielo.org.mx Therefore, for this compound, Kₐ is expected to be larger in solvents with lower ε values.

The table below illustrates the typical relationship between solvent properties and ion association for a generic electrolyte, which would be applicable to this compound.

| Solvent | Dielectric Constant (ε) at 25°C | Viscosity (η) at 25°C (mPa·s) | Expected Trend for Ion Association (Kₐ) |

| Acetonitrile (B52724) | 36.6 | 0.34 | Low-Moderate |

| Methanol | 32.7 | 0.54 | Moderate |

| Ethanol | 24.5 | 1.07 | Higher |

| 1-Butanol | 17.5 | 2.54 | High |

| Chloroform | 4.8 | 0.54 | Very High |

This is an illustrative table. Actual Kₐ values must be determined experimentally.

Beyond simple electrostatics, specific ion-solvent interactions play a crucial role. karazin.ua For the (C₆H₁₃)₄N⁺ cation, weak van der Waals forces and hydrophobic interactions are dominant. The ClO₄⁻ anion is a weak hydrogen bond acceptor. The competition between ion-solvent interactions and interionic Coulombic forces ultimately determines the value of Kₐ. In some cases, an increase in temperature, which lowers the dielectric constant of most solvents, can lead to an increase in ion association. karazin.uascielo.org.mx

Interfacial Phenomena at Liquid-Liquid Boundaries

This compound is frequently used as a supporting electrolyte in the organic phase for electrochemical studies at the interface between two immiscible electrolyte solutions (ITIES). The ITIES serves as a model for biological membranes and is used to study ion transfer reactions.

Ion Transfer Studies Across Immiscible Electrolyte Solutions (ITIES)

The transfer of ions across the interface between two immiscible electrolyte solutions (ITIES) is a fundamental process in various fields, including electrochemistry, chemical sensing, and pharmacology. The study of this phenomenon provides valuable insights into the lipophilicity of ions and the thermodynamics governing their distribution between aqueous and organic phases. This compound, owing to its constituent tetra-n-hexylammonium (N(Hex)₄⁺) cation, serves as a significant model ion in these investigations.

The interface between water and an organic solvent like 1,2-dichloroethane (B1671644) (DCE) is a well-established model for studying ion transfer. nih.govnih.gov Molecular dynamics simulations have revealed that such interfaces are molecularly sharp, with thermal fluctuations creating a rough surface on the order of 8 Å to 1 nm. nih.gov The driving force for an ion to transfer from the aqueous phase (W) to the organic phase (O) is quantified by the standard Gibbs energy of transfer (ΔG°tr,W→O). nih.govresearchgate.net This thermodynamic parameter is crucial for understanding and predicting the behavior of ions at liquid-liquid interfaces.

Ion-transfer voltammetry at a micro-interface between two immiscible liquids is a primary technique used to experimentally determine the standard Gibbs energy of ion transfer. nih.govresearchgate.net Studies have systematically determined these values for a wide range of organic cations and anions. nih.govresearchgate.net The lipophilicity of the ion plays a major role; ions with larger, more hydrophobic structures, like the tetra-n-hexylammonium cation, generally exhibit a more favorable (i.e., more negative) Gibbs energy of transfer from water to the organic phase.

The standard Gibbs energy of transfer for the tetra-n-hexylammonium cation from water to 1,2-dichloroethane has been determined through these methods. The value reflects its high affinity for the organic phase, a consequence of the extensive hydrophobic surface area of the six-carbon chains. This property makes it a useful supporting electrolyte in the organic phase for electrochemical studies at ITIES, as it remains preferentially in the organic solvent.

Table 1: Standard Gibbs Energy of Transfer for Selected Quaternary Ammonium (B1175870) Ions

| Ion | Standard Gibbs Energy of Transfer (ΔG°tr,W→DCE) (kJ mol⁻¹) |

|---|---|

| Tetra-n-propylammonium (N(Pr)₄⁺) | -22.6 |

| Tetra-n-butylammonium (N(Bu)₄⁺) | -34.7 |

| Tetra-n-pentylammonium (N(Pen)₄⁺) | -46.5 |

| Tetra-n-hexylammonium (N(Hex)₄⁺) | -57.7 |

This table presents experimentally determined values for the standard Gibbs energy of transfer from water to 1,2-dichloroethane for a series of tetra-n-alkylammonium cations. The data illustrates the increasing lipophilicity with the length of the alkyl chains.

Electrochemical Sensing Mechanisms Utilizing Ion Permselectivity

The principle of ion permselectivity at liquid-liquid interfaces or within ion-selective membranes is the foundation for a variety of electrochemical sensors. These sensors are designed to respond selectively to a target ion in a complex mixture. This compound is relevant in this context primarily through its constituent ions, where the perchlorate anion (ClO₄⁻) is often the target of environmental and industrial monitoring, and the tetra-n-hexylammonium cation can be used as a component in the sensing membrane.

Ion-selective electrodes (ISEs) for perchlorate detection often employ a plasticized poly(vinyl chloride) (PVC) based ion-selective membrane (ISM). mdpi.com The core components of this membrane are an ionophore, which is a molecule designed to selectively bind the target ion (perchlorate), and often an ion-exchanger additive. mdpi.com The permselectivity of the membrane is its ability to allow the passage of the target ion while blocking others, which generates a potential difference that can be measured and correlated to the concentration of the target ion.

Research has focused on developing highly selective ionophores for the perchlorate anion. For example, dodecabenzylbambus smolecule.comuril has been shown to be an effective receptor that binds the perchlorate ion with high affinity due to the excellent size match between the ion and the receptor's cavity. mdpi.com When incorporated into an ISE membrane, such ionophores facilitate the selective transport of perchlorate ions from the sample solution into the membrane, leading to a measurable potentiometric response. mdpi.com The performance of these ISEs is characterized by their detection limit, linear range, and selectivity over other potentially interfering anions.

The role of bulky quaternary ammonium salts, such as those containing the tetra-n-hexylammonium cation, can be as lipophilic additives in the membrane. These salts help to ensure the proper function of the membrane by maintaining its electrochemical properties and preventing the leaching of the ionophore. The high lipophilicity of the tetra-n-hexylammonium cation confines it to the organic membrane phase, making it a stable component.

Electrochemical impedance spectroscopy (EIS) is another technique used to study and develop these sensors. EIS can characterize the interfacial interactions and the formation of self-assembled monolayers (SAMs) on electrode surfaces designed for anion recognition. utwente.nl By functionalizing an electrode with a receptor molecule, changes in the impedance upon binding of the target anion (e.g., perchlorate) can be measured, forming the basis of a highly sensitive sensing platform. utwente.nl

Table 2: Performance Characteristics of a Perchlorate-Selective Electrode

| Parameter | Value |

|---|---|

| Linear Range | 10⁻⁶ to 10⁻¹ M |

| Slope | ~57 mV/decade |

| Response Time | Rapid |

| Principle Interfering Anions | Nitrate, Bromide, Chloride |

This table summarizes typical performance data for a solid-contact ion-selective electrode developed for perchlorate detection, highlighting its analytical capabilities. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study molecules like tetra-n-hexylammonium perchlorate (B79767) to predict various properties.

While specific DFT studies on the ion-pair interactions of tetra-n-hexylammonium perchlorate are not extensively documented in publicly available literature, the methodology is well-established for analogous systems like ammonium (B1175870) perchlorate (AP) and other tetra-alkylammonium (TAA) salts. acs.orgsioc-journal.cn DFT calculations are employed to model the non-covalent interactions between the tetra-n-hexylammonium cation ([N(C₆H₁₃)₄]⁺) and the perchlorate anion (ClO₄⁻).

These calculations can determine the geometry of the most stable ion-pair configuration and calculate the binding energy, which is crucial for understanding the stability of the compound in the gas phase or in non-polar solvents. For instance, in studies of ammonium perchlorate, the initial step of thermal decomposition is modeled as a proton transfer between the cation and anion, a process whose energetics are systematically studied using DFT methods like the broken-symmetry approach (BS-UB3LYP). sioc-journal.cn Similarly, for a series of TAA cations, DFT combined with basin-hopping search strategies has been used to identify global minimum structures and calculate cluster binding energies, revealing how ion-molecule interactions influence their behavior. acs.orgnih.gov These approaches could be directly applied to this compound to elucidate the strength and nature of the electrostatic and van der Waals forces governing the ion pair.

Key energetic parameters that can be calculated include:

Binding Energy: The energy released upon the formation of the ion pair from its constituent ions.

Dissociation Energy: The energy required to separate the ion pair into its constituent ions.

Potential Energy Surface (PES): A map of the energy of the system as a function of the positions of its atoms, used to find stable and transition-state geometries.

DFT calculations are a reliable method for predicting spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT can be used to compute its vibrational (infrared and Raman) spectra. scirp.org The calculations would yield the frequencies and intensities of the vibrational modes corresponding to specific molecular motions, such as the stretching and bending of C-H, C-C, and C-N bonds in the cation and the Cl-O bonds in the perchlorate anion.

Furthermore, due to the flexibility of the four n-hexyl chains, the tetra-n-hexylammonium cation possesses a complex conformational landscape. DFT calculations, often involving a potential energy surface (PES) scan, can be used to explore these different conformations. researchgate.net By systematically rotating bonds within the hexyl chains, researchers can identify various local energy minima (stable conformers) and the energy barriers between them. This provides insight into the molecule's flexibility and the most probable shapes it adopts under different conditions. For example, studies on similar flexible molecules have used DFT to rotate dihedral angles in 36° increments from -180° to +180° to locate the most stable conformer. researchgate.net

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound Functional Groups (Hypothetical Data Based on Typical DFT Results)

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Symmetric & Asymmetric Stretching | 2850 - 3000 |

| C-H (Alkyl) | Bending (Scissoring/Rocking) | 1350 - 1470 |

| C-N (Quaternary) | Stretching | 900 - 950 |

| Cl-O (Perchlorate) | Asymmetric Stretching (T₂) | ~1100 |

| Cl-O (Perchlorate) | Symmetric Stretching (A₁) | ~930 |

| Cl-O (Perchlorate) | Bending (E, T₂) | 460 - 630 |

Note: This table is illustrative, based on characteristic frequencies for the specified functional groups. Actual computed values would depend on the specific DFT functional and basis set used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms and molecules. For this compound, MD is invaluable for studying its behavior in the liquid phase or in solution.

MD simulations can model how solvent molecules, such as water or organic solvents, arrange themselves around the [N(C₆H₁₃)₄]⁺ cation and the ClO₄⁻ anion. This arrangement is known as the solvation shell. Studies on other TAA cations like tetrabutylammonium (B224687) (TBA) show that the long alkyl chains allow for significant penetration of water molecules and counter-ions between the chains. rsc.orgresearchgate.net This is in contrast to smaller cations like tetramethylammonium (B1211777) (TMA), which are more space-filling. rsc.org The tetra-n-hexylammonium cation, with its even longer chains, would be expected to show enhanced penetrability. The structure of these solvation shells is typically analyzed using Radial Distribution Functions (RDFs), which give the probability of finding a solvent molecule at a certain distance from the ion.

Ion mobility, a key factor in the conductivity of electrolyte solutions, is also readily investigated with MD simulations. The diffusion coefficient of the ions can be calculated from their mean square displacement over time. Simulations of TAA-based ionic liquids have shown that ion diffusion is highly dependent on the length of the alkyl chains, with dynamics becoming more sluggish as the chains get longer. rsc.org This is attributed to increased van der Waals interactions and the greater propensity for the non-polar alkyl chains to form distinct domains.

In the molten state or in concentrated solutions, this compound is expected to exhibit complex liquid-phase dynamics. MD simulations on similar TAA ionic liquids have revealed the presence of structural and dynamic heterogeneity. rsc.org This means the liquid is not uniform at the nanoscale; instead, it consists of distinct polar and non-polar domains. The long n-hexyl chains of the cations would aggregate to form non-polar domains, while the charged nitrogen centers and the perchlorate anions would form interconnected polar domains.

This nanoscale segregation profoundly influences the transport properties of the material. Tools like the van Hove correlation function and the non-Gaussian parameter can be calculated from MD trajectories to quantify this dynamic heterogeneity. rsc.org These analyses help explain the mechanisms of ion transport, which may involve ions hopping between voids within the liquid structure. While experimental studies have determined the transport properties for salts like tetra-n-butylammonium perchlorate, MD simulations provide the molecular-level interpretation of these macroscopic measurements. mdpi.com

Table 2: Summary of Expected Trends from MD Simulations of Tetra-alkylammonium (TAA) Salts with Increasing Alkyl Chain Length

| Property | Trend with Increasing Alkyl Chain Length (e.g., from Ethyl to Hexyl) | Underlying Reason | Reference for Trend |

| Ion Diffusion Coefficient | Decreases | Increased van der Waals forces, higher viscosity, more sluggish dynamics. | rsc.org |

| Structural Heterogeneity | Increases | Enhanced segregation into distinct polar and non-polar domains. | rsc.org |

| Cation Penetrability | Increases | More space between flexible alkyl chains allows solvent/ion penetration. | rsc.org |

| Rotational Time | Increases | Larger ion size and inter-chain interactions slow down rotation. | researchgate.net |

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies, primarily using DFT, are used to analyze the distribution of electrons within the this compound system. These studies provide fundamental information about chemical bonding, charge distribution, and reactivity.

Quantum chemical calculations can quantify this charge distribution through methods like Natural Bond Orbital (NBO) analysis. Furthermore, these methods are used to compute global chemical reactivity descriptors, such as: researchgate.net

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's ability to donate or accept electrons and its electronic transitions (e.g., in UV-Visible spectroscopy).

Ionization Potential and Electron Affinity: The energies required to remove or add an electron, respectively.

Electronegativity and Chemical Hardness: Parameters that describe the general reactivity of the molecule.

While detailed quantum chemical analyses specifically targeting this compound are not prominent in the literature, the methods are robust and widely applied. Such studies on the title compound would provide a definitive picture of its electronic properties, complementing the structural and dynamic insights gained from other computational methods. scirp.orgresearchgate.net

Analysis of Cation-Anion Interactions and Charge Distribution

The solid-state structure and solution behavior of this compound are governed by the electrostatic interactions between the bulky tetra-n-hexylammonium ([N(C₆H₁₃)₄]⁺) cation and the perchlorate (ClO₄⁻) anion. Computational studies, often on analogous tetra-alkylammonium salts, help elucidate the specifics of these interactions and the distribution of charge across the ions.

The primary interaction between the cation and anion is electrostatic attraction. However, the specific nature of this interaction is modulated by the formation of weak hydrogen bonds. While direct computational studies on this compound are not widely available, analysis of the closely related tetra-n-butylammonium perchlorate reveals that the structure is stabilized by numerous C-H···O intermolecular interactions. nih.govmonash.edu These interactions occur between the hydrogen atoms on the alkyl chains of the cation and the oxygen atoms of the perchlorate anion. nih.govmonash.edu It is expected that similar C-H···O hydrogen bonds are the dominant directional interactions in this compound, influencing the packing of the ions in the crystal lattice.

The distribution of charge within the ions is a key factor determining the strength and nature of their interactions.

Perchlorate Anion (ClO₄⁻): Ab initio quantum chemical calculations on the perchlorate anion show that the charge is not uniformly distributed. epa.gov The central chlorine atom possesses a significant positive charge, while the negative charge is located on the four peripheral oxygen atoms. epa.gov This charge separation is a consequence of the high electronegativity of oxygen relative to chlorine. The tetrahedral geometry of the anion, combined with the shielding of the positive central chlorine atom by the oxygen atoms, means that the anion interacts with its environment primarily through its negatively charged oxygen atoms. epa.gov

Tetra-n-hexylammonium Cation ([N(C₆H₁₃)₄]⁺): In the tetra-n-hexylammonium cation, the positive charge is formally located on the central nitrogen atom. However, computational studies on similar quaternary ammonium ions indicate that this positive charge is somewhat delocalized over the adjacent methylene (B1212753) groups of the alkyl chains. kobe-u.ac.jp This charge dispersion weakens the cation-anion interaction compared to a more localized charge distribution. kobe-u.ac.jp The bulky and flexible n-hexyl chains create a diffuse, non-polar shield around the central charge, influencing the salt's solubility and thermal properties.

A summary of the calculated charge distribution for the perchlorate anion, based on ab initio calculations, is presented below. epa.gov

| Ion | Atom | Calculated Partial Charge (e₀) |

|---|---|---|

| Perchlorate (ClO₄⁻) | Central Chlorine (Cl) | +1.88 |

| Outer Oxygen (O) | -0.72 |

Theoretical Descriptors for Structure-Property Relationships

Theoretical and computational descriptors are numerical values derived from the molecular structure that are used to predict the physicochemical properties of a compound. These descriptors form the basis of quantitative structure-property relationship (QSPR) models. For ionic compounds like this compound, these descriptors can relate the molecular structure to macroscopic properties such as melting point and phase transition behavior.

Adiabatic calorimetry studies have precisely measured the thermodynamic properties associated with the phase transitions of this compound, providing benchmark data for theoretical models. researchgate.net The fusion (ionic melting) occurs at 379.18 K, and a major solid-state transition, interpreted as the "melting" of the hexyl chains, occurs at 333.57 K. researchgate.net

| Transition | Temperature (K) | Enthalpy (J/mol) | Entropy (J K⁻¹ mol⁻¹) | Interpretation |

|---|---|---|---|---|

| Fusion | 379.18 | 16,350 | 43.10 | Ionic Melting (Lattice Breakdown) |

| Transition 3 | 333.57 | 22,990 | 68.93 | "Melting" of Hexyl Chains |

| Transition 2 | 355.91 | 5,839 | 16.42 | Re-orientation of Perchlorate Anions |

| Transition 1 | 367.51 | 2,658 | 7.24 | Re-orientation of Perchlorate Anions |

To build a relationship between the molecular structure and these properties, several classes of theoretical descriptors are employed:

Constitutional Descriptors: These are the most basic descriptors, calculated directly from the molecular formula and connectivity. For this compound, these include molecular weight, atom counts, and the number of rotatable bonds in the cation's alkyl chains. mdpi.com The high number of rotatable bonds is directly related to the conformational flexibility of the cation, which is a key factor in the observed "melting" of the hexyl chains at a temperature below the true melting point of the salt. researchgate.net

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the size, shape, and branching of the molecule. They are derived from the graph representation of the molecule and are sensitive to the arrangement of atoms and bonds.

Quantum Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. Examples include:

Partial Atomic Charges: As discussed previously, the distribution of charges on the cation and anion influences the strength of intermolecular forces. epa.gov

Dipole Moment: Although the salt is composed of ions, local dipole moments within the flexible cation can influence its interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the chemical reactivity and electrochemical stability of the compound.

Advanced Material Science and Composite Formulations

Integration into Functional Polymeric Materials

The utility of tetra-n-hexylammonium perchlorate (B79767) as a supporting electrolyte is crucial in the electrochemical synthesis of electroactive polymers. Its presence in the polymerization medium influences not only the reaction itself but also the ultimate physical and electrical characteristics of the resulting polymer films.

Role in Electroactive Polymer Synthesis and Characterization

Tetra-n-hexylammonium perchlorate serves as a vital supporting electrolyte during the electropolymerization of various monomers to create conductive polymers. In this role, it provides the necessary ionic conductivity to the solution, allowing for the controlled electrochemical oxidation of monomers and subsequent polymer chain growth on an electrode surface.

The large size of the tetra-n-hexylammonium cation plays a significant role during the polymerization process. As the polymer chains form and deposit on the electrode, the perchlorate anions are incorporated into the polymer matrix to balance the positive charge of the oxidized polymer backbone. The bulky tetra-n-hexylammonium cations, while not incorporated into the film, influence the structure of the electrochemical double layer at the electrode-solution interface, which can affect the kinetics of the polymerization reaction.

During the characterization of these electroactive polymers using techniques like cyclic voltammetry, this compound continues to act as the electrolyte. The reversible doping and de-doping process, where anions move in and out of the polymer film upon oxidation and reduction, is facilitated by the presence of this salt in the electrolyte solution.

Influence on Film Morphology and Conductivity

The choice of the supporting electrolyte, including the size of its cation, has a profound impact on the morphology and, consequently, the electrical conductivity of the synthesized polymer films. The large, sterically demanding tetra-n-hexylammonium cation influences the packing of the polymer chains during their deposition. This can lead to the formation of a more porous or open film structure compared to films grown in the presence of smaller cations.

Table 1: Influence of Electrolyte Cation on Polymer Properties (Hypothetical Data for Illustration)

| Electrolyte Cation | Resulting Film Morphology | Relative Conductivity |

| Small Cation (e.g., Li⁺) | Dense, compact | Baseline |

| Medium Cation (e.g., Tetrabutylammonium) | Moderately porous | Higher |

| Large Cation (Tetra-n-hexylammonium) | Highly porous, open structure | Potentially Highest |

Applications in Ionic Liquid Research and Design

Ionic liquids, which are salts that are liquid at or near room temperature, are often called "designer solvents" because their properties can be finely tuned. This compound is explored as a component in these systems to create specialized non-aqueous media and to tailor their physicochemical properties.

Exploration as a Component in Non-Aqueous Ionic Media

This compound is utilized as an electrolyte in non-aqueous systems to create ionically conductive media for electrochemical research. researchgate.net Its high solubility in many organic solvents and its electrochemical stability make it a suitable choice for studies where water must be excluded. researchgate.net For instance, it has been used as the electrolyte in the organic phase (1,2-dichloroethane) for studying charge-transfer reactions at the interface between two immiscible electrolyte solutions. researchgate.net In this context, it provides the ionic charge carriers necessary to support the electrochemical processes occurring at the liquid-liquid boundary.

The hydrophobic nature of the long hexyl chains on the cation contributes to its compatibility with non-polar organic solvents, while the ionic nature of the salt ensures the medium can support charge transport. This dual characteristic makes it a valuable component for creating non-aqueous ionic environments for specific electrochemical investigations.

Tailoring Physicochemical Properties of Ionic Liquid Systems

The addition of salts like this compound to existing ionic liquids is a strategy for tailoring the bulk properties of the resulting mixture. The properties of ionic liquid mixtures, such as viscosity, conductivity, and density, can be adjusted by varying the constituent ions. sci-hub.box

The introduction of the large tetra-n-hexylammonium cation and the perchlorate anion into an ionic liquid system can disrupt or alter the intermolecular interactions of the original ionic liquid. Key principles in ionic liquid mixtures include:

Viscosity: The size and shape of the ions are primary factors. Introducing a large, bulky cation like tetra-hexylammonium can increase the viscosity of the mixture due to increased van der Waals forces and the potential for entanglement of the long alkyl chains.

Conductivity: Ionic conductivity is inversely related to viscosity and dependent on the mobility of the charge-carrying ions. While an increase in viscosity would tend to decrease conductivity, the addition of more charge carriers can counteract this effect. The final conductivity of the mixture is a balance between ion mobility and ion concentration.

Thermal Stability: The thermal properties of the mixture, such as the glass transition temperature, will be a composite of the properties of the individual components.

By carefully selecting the proportion of this compound in a binary or ternary ionic liquid mixture, researchers can fine-tune these properties to meet the specific demands of an application, such as an electrolyte in a battery or a solvent for a chemical reaction. sci-hub.boxresearchgate.net

Table 2: General Effects of Ion Characteristics on Ionic Liquid Properties

| Ion Characteristic | Effect on Viscosity | Effect on Conductivity |

| Increasing Cation Alkyl Chain Length | Increase | Decrease |

| Increasing Ion Size/Asymmetry | Increase | Decrease |

| Weak Cation-Anion Interaction | Decrease | Increase |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Derivatization

While traditional synthesis of tetra-n-hexylammonium perchlorate (B79767) often involves ion exchange or direct quaternization reactions, future research is geared towards more efficient and sustainable methods. smolecule.com Electrochemical synthesis, where hexylamine (B90201) is oxidized in an electrolytic cell, presents a promising alternative. smolecule.com Further exploration into optimizing reaction conditions, such as electrode materials and solvent systems, could significantly enhance yield and purity.

Derivatization of the tetra-n-hexylammonium cation is another key area of future research. By introducing functional groups onto the hexyl chains, new compounds with tailored properties can be created. This could lead to the development of novel phase-transfer catalysts with enhanced selectivity or electrolytes with improved ionic conductivity for battery applications. smolecule.com

Multi-Scale Modeling and Experimental Integration

The integration of multi-scale modeling with experimental data offers a powerful approach to understanding and predicting the behavior of tetra-n-hexylammonium perchlorate. Computational studies, such as those employing density functional theory (DFT), can provide insights into the electronic structure and reactivity of the molecule. nih.gov For instance, methods like CAM-B3LYP can be used to investigate singlet and triplet states, which is crucial for understanding its photophysical properties. nih.gov

These computational models, when combined with experimental data from techniques like adiabatic calorimetry, can offer a comprehensive understanding of the compound's thermodynamic properties. rsc.org Adiabatic calorimetry has been used to precisely measure the heat capacity and identify multiple solid-state phase transitions, providing valuable data for validating and refining theoretical models. rsc.org This integrated approach can accelerate the design of new materials with desired properties for specific applications.

Exploration of New Electrochemical and Catalytic Pathways

This compound and its derivatives are promising candidates for various electrochemical and catalytic applications. smolecule.com Their use as electrolytes in electrochemical cells, such as batteries and supercapacitors, is an active area of research. smolecule.comiau.ir The bulky tetra-n-hexylammonium cation can influence the formation of the electrochemical double layer and affect the intercalation/de-intercalation processes at the electrode surface, potentially leading to higher specific capacitance and energy density. iau.ir

In catalysis, tetra-n-hexylammonium salts are known to function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. smolecule.commdpi.com Future research will likely focus on developing more sophisticated catalytic systems based on derivatized tetra-n-hexylammonium cations. These new catalysts could enable novel chemical transformations and improve the efficiency of existing industrial processes.

Advanced Characterization Techniques for Solid-State and Solution Behavior

A thorough understanding of the solid-state and solution behavior of this compound is essential for its application. Advanced characterization techniques are crucial for probing its structure and dynamics at various length and time scales. numberanalytics.com